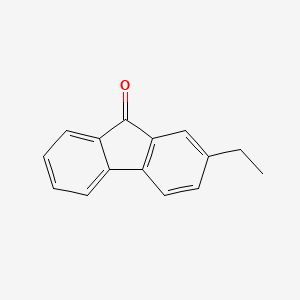
Urea, 1,1'-(sulfinyldi-p-phenylene)bis(3-amidino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1,1’-(sulfinyldi-p-phenylene)bis(3-amidino-): is a complex organic compound characterized by the presence of urea groups linked through a sulfinyl bridge to a p-phenylene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1,1’-(sulfinyldi-p-phenylene)bis(3-amidino-) typically involves the reaction of 1,4-phenylene diisocyanate with appropriate amidine derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine: Potential applications in medicine include the development of new drugs or therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug design and discovery.
Industry: In the industrial sector, the compound can be used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism by which Urea, 1,1’-(sulfinyldi-p-phenylene)bis(3-amidino-) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinyl and amidino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
1,1’-(p-phenylene)bis(urea): Similar structure but lacks the sulfinyl bridge.
1,3-Phenylene-based symmetrical bis(urea-1,2,3-triazole) hybrids: Contains triazole rings instead of amidino groups.
1,1’-(sulfinyldi-4,1-phenylene)bis(3-(2,4-xylyl)urea): Similar sulfinyl linkage but different substituents on the urea groups.
Uniqueness: Urea, 1,1’-(sulfinyldi-p-phenylene)bis(3-amidino-) is unique due to its combination of sulfinyl and amidino groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
20567-03-7 |
|---|---|
Fórmula molecular |
C16H18N8O3S |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
1-(diaminomethylidene)-3-[4-[4-(diaminomethylidenecarbamoylamino)phenyl]sulfinylphenyl]urea |
InChI |
InChI=1S/C16H18N8O3S/c17-13(18)23-15(25)21-9-1-5-11(6-2-9)28(27)12-7-3-10(4-8-12)22-16(26)24-14(19)20/h1-8H,(H5,17,18,21,23,25)(H5,19,20,22,24,26) |
Clave InChI |
JCSKTRVSKUQWPK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)N=C(N)N)S(=O)C2=CC=C(C=C2)NC(=O)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


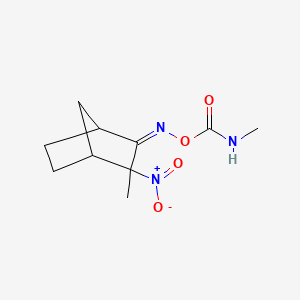
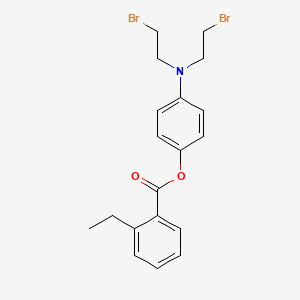

![(3As,5as,6s,8as,8bs)-6-acetyl-3a,5a-dimethyl-3a,5,5a,6,7,8,8a,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14719498.png)



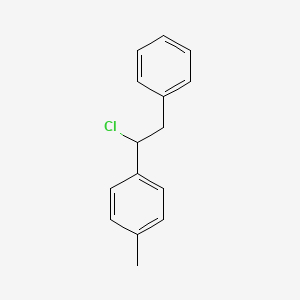
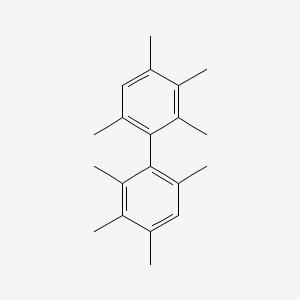
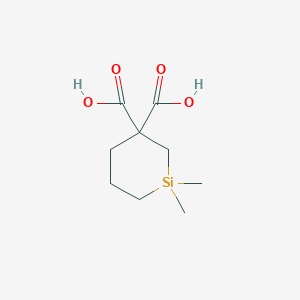
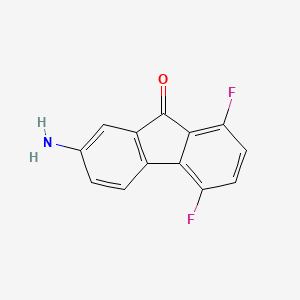
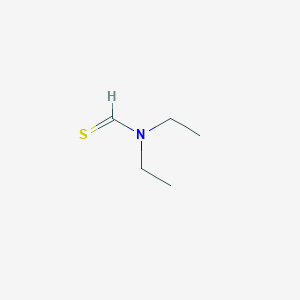
![2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione](/img/structure/B14719542.png)
